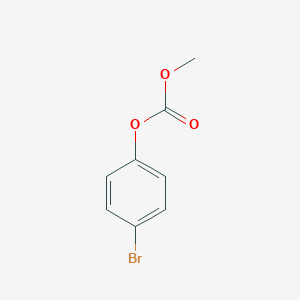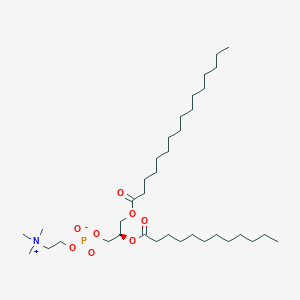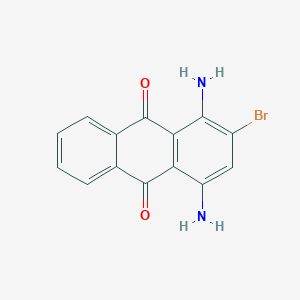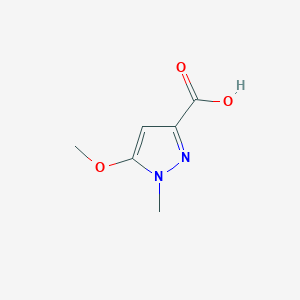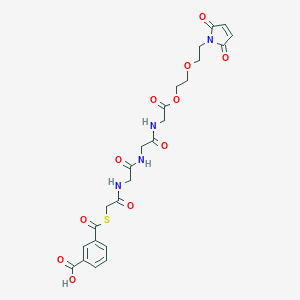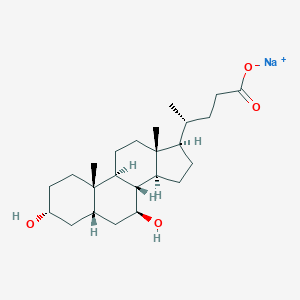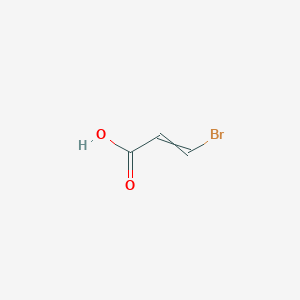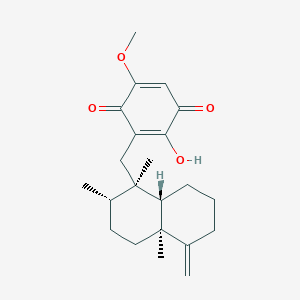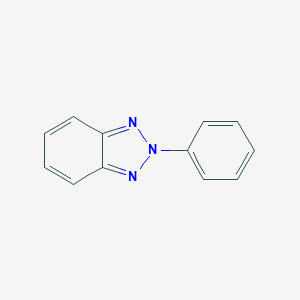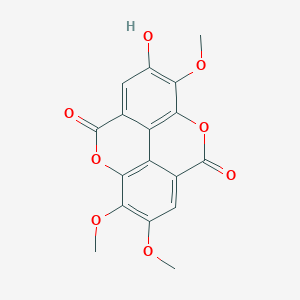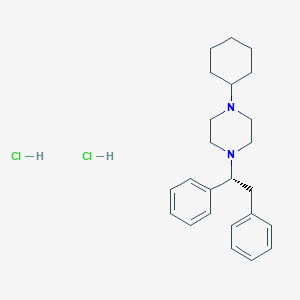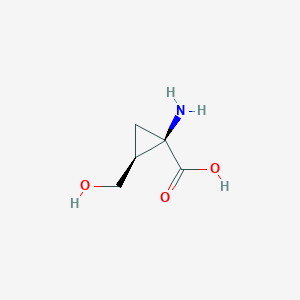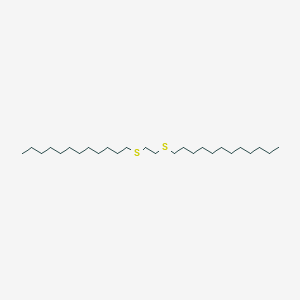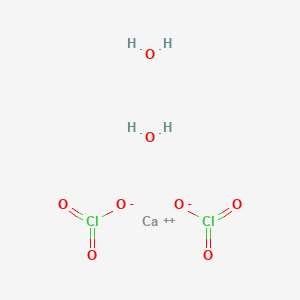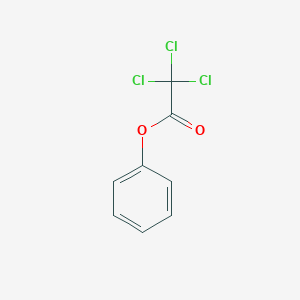
Phenyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl trichloroacetate (PTCA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents. PTCA is structurally similar to other trichloroacetate esters, but it has a phenyl group attached to the carbon atom. This chemical compound has been used in various research studies due to its ability to undergo different chemical reactions.
Wirkmechanismus
Phenyl trichloroacetate has been shown to undergo different chemical reactions, including esterification, transesterification, and hydrolysis. The mechanism of action of Phenyl trichloroacetate involves the reaction of the phenyl group with different nucleophiles, such as alcohols, amines, and thiols.
Biochemische Und Physiologische Effekte
Phenyl trichloroacetate has been shown to have different biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Phenyl trichloroacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl trichloroacetate has several advantages and limitations when used in laboratory experiments. One advantage is its ability to undergo different chemical reactions, which makes it a versatile starting material for the synthesis of other chemical compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the laboratory. However, one limitation is that Phenyl trichloroacetate can be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of Phenyl trichloroacetate in scientific research. One direction is the synthesis of new chemical compounds using Phenyl trichloroacetate as a starting material. Another direction is the investigation of the mechanism of action of Phenyl trichloroacetate and its effects on different enzymes and neurotransmitters. Furthermore, the use of Phenyl trichloroacetate in drug discovery and development could be explored in the future.
Synthesemethoden
Phenyl trichloroacetate can be synthesized through different methods, including the reaction of trichloroacetic acid with phenol in the presence of a catalyst. Another method involves the reaction of chloroform with phenol in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Phenyl trichloroacetate has been used in various scientific research studies, including organic synthesis, analytical chemistry, and pharmacology. It has been used as a starting material for the synthesis of other chemical compounds, such as phenyl chloroformate, which is used in the synthesis of carbamates and ureas.
Eigenschaften
CAS-Nummer |
10112-13-7 |
|---|---|
Produktname |
Phenyl trichloroacetate |
Molekularformel |
C8H5Cl3O2 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
phenyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
YKSMEBWOLIJQNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Andere CAS-Nummern |
10112-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



